molecular formula C9H15NO3 B6254423 ethyl 3-(5-oxopyrrolidin-2-yl)propanoate CAS No. 89317-07-7

ethyl 3-(5-oxopyrrolidin-2-yl)propanoate

Cat. No.: B6254423
CAS No.: 89317-07-7
M. Wt: 185.2
InChI Key:
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Description

Ethyl 3-(5-oxopyrrolidin-2-yl)propanoate is an organic compound with the molecular formula C9H15NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its unique chemical structure, which includes an ester functional group and a ketone group within the pyrrolidine ring. It is used in various chemical and pharmaceutical research applications due to its versatile reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(5-oxopyrrolidin-2-yl)propanoate typically involves the reaction of ethyl acrylate with 2-pyrrolidinone under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The process involves the nucleophilic addition of the pyrrolidinone to the acrylate, followed by cyclization to form the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and solvent composition are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-oxopyrrolidin-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in ethyl 3-(5-hydroxypyrrolidin-2-yl)propanoate.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(5-oxopyrrolidin-2-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-(5-oxopyrrolidin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and ketone groups allow it to participate in various biochemical reactions, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 3-(5-oxopyrrolidin-2-yl)propanoate can be compared with other pyrrolidine derivatives, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 3-(2-pyrrolidinyl)propanoate: Lacks the ketone group, resulting in different reactivity and biological activity.

    Benzyl 3-(5-oxopyrrolidin-2-yl)propanoate: Contains a benzyl group, which may affect its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

89317-07-7

Molecular Formula

C9H15NO3

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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